molecular formula C11H17N3O2S B1298920 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide CAS No. 53068-24-9

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Cat. No. B1298920
CAS RN: 53068-24-9
M. Wt: 255.34 g/mol
InChI Key: QQXGPRQIXQPVTQ-UHFFFAOYSA-N
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Description

The compound 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is not directly mentioned in the provided papers. However, the papers do discuss various thiosemicarbazide derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Thiosemicarbazides are known for their potential in pharmacological applications and as intermediates in the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate to yield the thiosemicarbazide derivative . For example, 1-(3,5-Dimethoxybenzoyl)-4-(2-methoxyphenyl)thiosemicarbazide is synthesized as an intermediate for further chemical transformations . Although the exact synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . These compounds often exhibit planar thiosemicarbazide groups and form various intra- and intermolecular hydrogen bonds that stabilize their structure .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo cyclization reactions under acidic or basic conditions, leading to the formation of heterocyclic compounds such as thiadiazoles and triazoles . These reactions are confirmed by the disappearance of bands associated with the open chain subgroups and the appearance of bands belonging to the closed ring structures in spectroscopic analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the compound's electronic properties and hydrogen bonding capabilities . These properties are essential for the biological activity of the compounds, as they can interact with biological targets such as DNA or proteins .

Biological Activity and Case Studies

Thiosemicarbazide derivatives exhibit a range of biological activities, including antinociceptive, antimicrobial, and anticancer effects . For instance, certain derivatives have shown strong antinociceptive activity in behavioral models and are linked to the opioid system . Others have demonstrated cytotoxic effects on cancer cell lines without harming normal cells, suggesting potential as anticancer agents . The antimicrobial activity of these compounds has also been evaluated, with some showing effectiveness against various bacterial strains .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide and its derivatives are primarily recognized for their antimicrobial properties. The compound has been utilized in synthesizing various derivatives to enhance lipophilicity and in vitro activity against aerobic bacteria and fungi. One study describes the synthesis of thiosemicarbazide derivatives and their cyclization to produce triazoline-thiones with confirmed structures through analytical and spectroscopic methods, showing antimicrobial activity against select species of aerobic bacteria and fungi (Wujec, Stefanska, Siwek, & Tatarczak, 2009).

Structural Characterization and Crystallography

The compound's derivatives have been structurally characterized, providing insight into their molecular conformation and assembly, valuable for understanding their biological activity. Studies involving X-ray single-crystal diffraction analysis and various spectroscopy methods have aided in detailing the molecular structure and the conformational preferences of these derivatives (Umamatheswari, Pratha, & Kabilan, 2011). These structural analyses are crucial for the rational design of new compounds with desired biological activities.

Pharmaceutical and Therapeutic Applications

Thiosemicarbazide derivatives have been explored for their potential in pharmaceuticals and therapeutics. Research has highlighted the significance of thiosemicarbazides in medicinal chemistry due to their potent intermediates in synthesizing pharmaceutical and bioactive materials. These compounds are useful in organic synthesis, particularly for preparing heterocycles and non-natural β-amino acids. Notably, some synthesized thiosemicarbazide derivatives have shown promising biological and antibacterial activities, making them of great interest for therapeutic use (El-Sawi, Hosny, & El-Sayed, 2013).

properties

IUPAC Name

1-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(17)14-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGPRQIXQPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351750
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

CAS RN

53068-24-9
Record name 53068-24-9
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Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53068-24-9
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